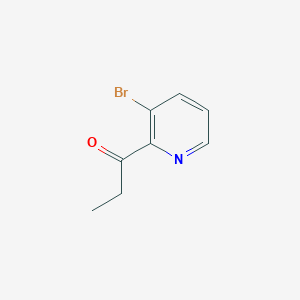

4-(pyridin-3-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-(Pyridin-3-yl)pyrimidin-2-amine” is described as a white to off-white or brown solid .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

4-(pyridin-3-yl)butan-2-amine: has been utilized in the design and synthesis of novel compounds with significant activity against Mycobacterium tuberculosis. These compounds are derivatives that have shown promise as potent anti-tubercular agents, with some exhibiting inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as new therapeutic options for tuberculosis treatment .

Anticancer Research

In the realm of anticancer research, derivatives of 4-(pyridin-3-yl)butan-2-amine have been explored for their medicinal attributes. The pyridine scaffold, to which this compound belongs, is found in various drug molecules and has shown cytotoxic properties against tumor cells. This makes it a valuable component in the synthesis of new anticancer agents targeting specific pathways .

Drug Development

The compound’s derivatives have been investigated for their role in drug development, particularly as clinical candidates for anti-TB therapy. They have been shown to inhibit key enzymes and have synergistic effects with other TB drugs, highlighting their importance in developing new treatments .

Medicinal Chemistry

In medicinal chemistry, 4-(pyridin-3-yl)butan-2-amine serves as a building block for creating compounds with diverse biological activities. Its derivatives have been used to synthesize substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities, demonstrating the compound’s versatility .

Pharmacology

The pharmacological applications of 4-(pyridin-3-yl)butan-2-amine derivatives are vast. They have been part of studies aiming to develop new antiviral drugs and have shown potential in inhibiting collagen synthesis in models of liver fibrosis, suggesting their use in treating chronic hepatic injuries .

Biochemistry and Molecular Biology

In biochemistry and molecular biology, the compound has been used to synthesize intermediates during the creation of drugs like Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. This highlights its role in the synthesis of biologically active molecules .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-3-yl)butan-2-amine involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "4-bromo-1-butene", "sodium borohydride", "butan-2-amine", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in acetic acid (10 mL) and add 4-bromo-1-butene (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (1.2 equiv) slowly with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and acetic acid (5 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.", "Step 5: Dissolve the pure product in water (10 mL) and add sodium acetate (1.2 equiv). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, 4-(pyridin-3-yl)butan-2-amine." ] } | |

CAS-Nummer |

88940-54-9 |

Produktname |

4-(pyridin-3-yl)butan-2-amine |

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.